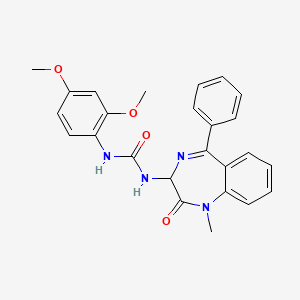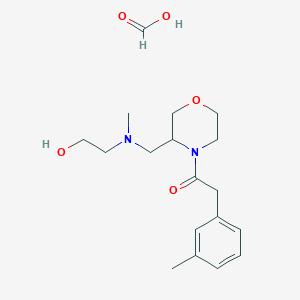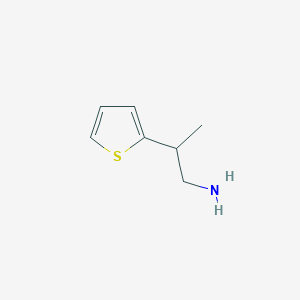
2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride is a pyrimidine boron complex with varied applications in chemistry and materials science. Its structural and chemical properties make it a compound of interest in various scientific studies.
Synthesis Analysis
- The synthesis of pyrimidine-based monoboron complexes, including those with dimethylamino substituents, has been studied extensively. These complexes are synthesized with different substituents on the boron atom, influencing their properties significantly (Dalton Transactions, 2015).
Molecular Structure Analysis
- X-ray analysis and molecular modeling investigations have been used to understand the structure of these compounds, which allows for rationalization between structure and potential applications, including inotropic activity (Journal of Medicinal Chemistry, 1996).
Chemical Reactions and Properties
- Reactions with heterocumulenes like aryl isocyanates and isothiocyanates produce novel pyrimido[4,5-d]pyrimidines, demonstrating the compound's versatility in forming new derivatives under thermal conditions (Tetrahedron Letters, 2005).
Physical Properties Analysis
- The solution and solid-state fluorescence properties of pyrimidine boron complexes, including those with dimethylamino substituents, exhibit significant variations based on their structural components (Dalton Transactions, 2015).
Chemical Properties Analysis
- These compounds exhibit solvatochromism in fluorescence spectra, which is essential for understanding their interaction with solvents and potential applications in sensing technologies (Dalton Transactions, 2015).
Wissenschaftliche Forschungsanwendungen
Fluorescence and Aggregation Properties
Research indicates that pyrimidine-based monoboron complexes, including dimethylamino-substituted analogues, exhibit distinctive fluorescence properties. These compounds demonstrate strong fluorescence in solution due to the restriction of intramolecular rotation caused by methoxy and dimethylamino substitutions. Additionally, dimethylamino-substituted derivatives exhibit solvatochromism in their fluorescence spectra, making them potentially useful in various fluorescence-based applications (Kubota et al., 2015).
Synthesis and Biological Activity
Pyrimidine derivatives, including those with dimethylamino groups, have been synthesized and evaluated for biological activities. They show potential as cardiotonic agents, with some compounds demonstrating significant positive inotropic effects. These properties are of interest in the development of new therapeutics and the study of biochemical pathways (Dorigo et al., 1996).
Antioxidant Properties
Pyrimidine derivatives, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes, exhibit a range of biological activities, including antioxidant properties. These compounds have been synthesized and tested in vitro for their ability to scavenge various radicals, showing promising results compared to standard antioxidants. The structure of these compounds, particularly the alkyl fragment attached, influences their antioxidant activity (Rani et al., 2012).
Antibacterial Applications
Pyrimidine-oxazolidin-2-arylimino hybrids have been synthesized and shown to exhibit moderate to good activity against various pathogenic bacterial strains. The combination of pyrimidine and oxazolidone moieties in these compounds suggests potential for developing efficacious antibacterial agents (Romeo et al., 2018).
Combinatorial Synthesis for Antitumor Activity
A combinatorial synthesis approach for creating a library of substituted pyrimidines has been developed. This method allows for the rapid synthesis of a variety of compounds, some of which have demonstrated significant antitumor activity against human hepatocellular carcinoma cells (Xie et al., 2007).
Synthesis of Fungicidal Compounds
Pyrimidine derivatives have been synthesized as part of developing fungicidal compounds. These efforts include the creation of pyrimidine-based fungicide leads, demonstrating the utility of pyrimidine chemistry in agricultural applications (Ryan et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid compound interacts with a palladium catalyst .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the boronic acid compound undergoes a transmetalation process . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The palladium, having undergone oxidative addition with an electrophilic organic group, forms a new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Dimethylamino-pyrimidine-5-boronic acid hydrochloride are primarily related to carbon–carbon bond formation . The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a widely applied method for forming carbon–carbon bonds . The downstream effects of this reaction can vary widely depending on the specific reactants and conditions used.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used.
Eigenschaften
IUPAC Name |
[2-(dimethylamino)pyrimidin-5-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BN3O2.ClH/c1-10(2)6-8-3-5(4-9-6)7(11)12;/h3-4,11-12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKDRQQZXIUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683252-54-2 |
Source


|
| Record name | [2-(dimethylamino)pyrimidin-5-yl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)
![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)
![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)
![ethyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2488750.png)
![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)